6-Bromooxazolo[5,4-b]pyridin-2(1H)-one
Description
General Context of Fused Oxazole-Pyridine Heterocyclic Systems
Fused heterocyclic systems, which consist of two or more rings sharing atoms, are prevalent in a vast array of biologically active compounds and functional materials. The fusion of an oxazole (B20620) ring with a pyridine (B92270) ring gives rise to several isomers, including the oxazolo[5,4-b]pyridine (B1602731) and oxazolo[4,5-b]pyridine (B1248351) systems. These scaffolds combine the chemical properties of both parent heterocycles: the electron-deficient nature of the pyridine ring and the unique reactivity of the five-membered oxazole ring. This combination often results in compounds with distinct electronic and steric properties, making them valuable frameworks in medicinal chemistry and organic synthesis. ontosight.ai The synthesis of these fused systems can be challenging, often requiring multi-step sequences and carefully controlled reaction conditions to achieve the desired regiochemistry. researchgate.net
Significance of the Oxazolo[5,4-b]pyridine Core in Chemical Synthesis and Research
The oxazolo[5,4-b]pyridine core, in particular, is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. Derivatives of the oxazolo[5,4-b]pyridin-2(1H)-one scaffold have been investigated for a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The rigid, planar nature of the fused ring system provides a well-defined three-dimensional structure that can facilitate specific interactions with enzyme active sites or receptors. The synthesis of this core often begins with substituted 3-aminopyridin-2(1H)-ones, which can undergo intramolecular cyclization to form the desired oxazolone (B7731731) ring. researchgate.net
Specific Research Interest in Halogenated Oxazolopyridinones for Further Functionalization
The introduction of a halogen atom, such as bromine, onto the oxazolopyridinone scaffold at a specific position dramatically enhances its synthetic utility. Halogenated heterocycles like 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one are highly valued as key intermediates in organic synthesis. The bromine atom serves as a versatile functional handle, enabling a wide array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. google.com Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the 6-position of the pyridine ring. This capability allows chemists to systematically modify the core structure, creating libraries of diverse compounds for structure-activity relationship (SAR) studies in drug discovery programs. The presence of the bromine atom provides a strategic site for introducing a variety of substituents, thereby fine-tuning the biological activity and physicochemical properties of the parent molecule.
Chemical Compound Data
Below are the key identifiers for the subject compound, this compound.
| Property | Value |
| IUPAC Name | 6-bromo-1H- ontosight.airesearchgate.netoxazolo[5,4-b]pyridin-2-one |
| CAS Number | 1368758-49-9 |
| Molecular Formula | C₆H₃BrN₂O₂ |
| Molecular Weight | 215.01 g/mol |
| SMILES | C1=C(C=NC2=C1NC(=O)O2)Br |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-[1,3]oxazolo[5,4-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2/c7-3-1-4-5(8-2-3)11-6(10)9-4/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGORSXZICLHSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromooxazolo 5,4 B Pyridin 2 1h One and Its Derivatives
Strategies for the Construction of the Oxazolo[5,4-b]pyridine (B1602731) Ring System
The formation of the oxazolo[5,4-b]pyridine core is a critical first step, with chemists employing various strategies to build this heterocyclic framework efficiently. These methods often involve creating the oxazole (B20620) ring onto a pre-existing pyridine (B92270) structure.
The construction of the oxazolo[5,4-b]pyridine ring system is frequently achieved through multi-step sequences that involve key cyclization and condensation reactions. A common approach involves the condensation of 3-aminohydroxypyridines with carboxylic acid derivatives under acidic conditions, utilizing agents like boric acid or polyphosphoric acid at high temperatures researchgate.net. These harsh conditions, however, can lead to limitations such as lengthy reaction times and the formation of side products researchgate.net.
Another established method is the intramolecular cyclization of N-(2-hydroxypyridin-3-yl) amides researchgate.net. For instance, chloroacetamide or benzamide derivatives of 3-amino-pyridin-2(1H)-ones can undergo cyclization when treated with phosphorus oxychloride to yield the corresponding oxazolo[5,4-b]pyridines researchgate.net. Multicomponent reactions (MCRs) also represent a powerful strategy for assembling complex heterocyclic systems like benzopyranopyridines in a single step, an approach that could be adapted for oxazolopyridine synthesis nih.gov. These MCRs combine three or more reactants in one pot, offering an efficient pathway to polycondensed heterocycles nih.gov.
A more direct and optimized route to the oxazolo[5,4-b]pyridine core utilizes 3-aminopyridin-2(1H)-one precursors. A one-step method has been developed involving the acylation of these precursors with cyclic anhydrides of dicarboxylic acids, such as succinic, maleic, and glutaric anhydrides researchgate.netbuketov.edu.kz. In this reaction, the monoamides that form initially undergo a subsequent intramolecular cyclization to yield the desired oxazolo[5,4-b]pyridine derivatives researchgate.netbuketov.edu.kz.
The reaction is typically performed by heating a mixture of the 3-amino-pyridin-2-(1H)-one and an excess of the anhydride in refluxing acetic acid buketov.edu.kz. This method has been shown to be effective for producing various derivatives, with the structure of the final compounds confirmed by NMR spectroscopy and high-resolution mass spectrometry buketov.edu.kz.
Table 1: Synthesis of Oxazolo[5,4-b]pyridine Derivatives from 3-Aminopyridin-2(1H)-one
| Precursor | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Amino-5,7-dimethylpyridin-2(1H)-one | Succinic anhydride | Acetic acid, reflux, 10h | 3-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid | 53% | buketov.edu.kz |
| 3-Aminopyridin-2(1H)-ones | Cyclic anhydrides (succinic, maleic, glutaric) | Acetic acid, reflux | Carboxylic derivatives of Oxazolo[5,4-b]pyridine | N/A | researchgate.net |
Regioselective Bromination at the C-6 Position of the Oxazolo[5,4-b]pyridinone Core
Once the oxazolo[5,4-b]pyridinone core is synthesized, the next crucial step is the introduction of a bromine atom at the C-6 position. This is typically achieved through regioselective electrophilic bromination.
Electrophilic bromination is a standard method for functionalizing aromatic and heteroaromatic rings. In pyridine-based systems, the position of substitution is governed by the electronic properties of the ring and any existing substituents. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. However, the fused oxazolone (B7731731) ring and its substituents will further influence the electron density and direct the incoming electrophile.
For fused heterocyclic systems, predicting the site of bromination requires careful consideration of the combined directing effects of all constituent rings. Regioselective bromination has been successfully demonstrated in related structures like thieno[2,3-b]pyridine, where mild conditions allowed for selective bromination at the 4-position of the pyridine ring nih.gov. Such selective transformations are valuable for creating specific building blocks for further chemical synthesis nih.govnih.gov.
The selection of the brominating agent is critical for achieving high regioselectivity and yield. N-Bromosuccinimide (NBS) and molecular bromine (Br₂) are the most commonly employed reagents for this purpose.
NBS is a versatile and convenient source of electrophilic bromine, often used for brominating heterocycles under mild conditions wikipedia.orgorganic-chemistry.org. A well-documented procedure for the synthesis of the closely related isomer, 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one, involves treating the parent oxazolo[4,5-b]pyridin-2(3H)-one with NBS in a solvent like N,N-dimethylformamide (DMF) at room temperature prepchem.comgoogle.com. This one-step synthesis is efficient and proceeds under moderate temperature conditions google.com.
Molecular bromine, often in a solvent like acetic acid, is another effective reagent for the bromination of pyridine-containing heterocycles nih.govmdpi.comnih.gov. For example, pyazolo[3,4-b]pyridine has been successfully brominated using a mixture of bromine and acetic acid at low temperatures mdpi.com. The choice between NBS and Br₂ often depends on the specific substrate and desired reaction conditions, with NBS generally being considered a milder and more selective reagent masterorganicchemistry.com.
Table 2: Example Protocol for Bromination of an Oxazolopyridinone Core
| Reactant | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Reference |
|---|---|---|---|---|---|---|
| Oxazolo[4,5-b]pyridin-2(3H)-one | N-Bromosuccinimide (NBS) | DMF | 10 - 90 | 1 - 36 | 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one | google.com |
| 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | Bromine | Acetic Acid | N/A | N/A | 3-bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | nih.govnih.gov |
Advanced Synthetic Protocols for 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one
Modern synthetic chemistry continues to evolve, offering more advanced and efficient protocols. For the synthesis of this compound, advanced methods could include the use of microwave-assisted synthesis to accelerate reaction times and improve yields nih.govnih.gov. Microwave irradiation has been successfully applied to one-pot tandem reactions to create polycyclic-fused isoxazolo[5,4-b]pyridines in water, representing a green and efficient methodology nih.gov.
Furthermore, the development of novel multi-component reactions (MCRs) could provide a more streamlined approach to the oxazolopyridine core nih.govresearchgate.net. A one-pot, three-component synthesis could potentially combine the necessary reactants to form the bicyclic system in a single, efficient step, which could then be followed by a regioselective bromination. These advanced protocols align with the principles of green chemistry by minimizing waste and improving reaction efficiency.
Chemical Reactivity and Functional Group Transformations of 6 Bromooxazolo 5,4 B Pyridin 2 1h One
Bromine as a Versatile Synthetic Handle
The bromine atom at the 6-position of the oxazolo[5,4-b]pyridinone core is a key functional group that serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is characteristic of an aromatic halide on an electron-deficient heterocyclic system, making it a prime substrate for transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for creating new C-C bonds. While specific literature detailing the application of these reactions directly on 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one is limited, the reactivity of the isomeric 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one in Heck reactions suggests that the target compound is a viable substrate for similar transformations. The general mechanisms and conditions for these reactions are well-established for a wide range of heteroaromatic bromides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used for the synthesis of biaryl and heterobiaryl compounds. The reaction of this compound with an arylboronic acid would be expected to yield a 6-aryloxazolo[5,4-b]pyridin-2(1H)-one derivative.
Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. A key advantage of the Stille reaction is that the reaction conditions are generally mild and tolerant of a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin reagents.
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of aromatic and heteroaromatic rings. For this compound, a Heck reaction would introduce an alkenyl substituent at the 6-position.
The table below outlines typical conditions for these palladium-catalyzed cross-coupling reactions on a generic heteroaryl bromide, which would be applicable for exploratory studies with this compound.
| Reaction | Coupling Partner | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, XPhos | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF |
| Stille | Aryl/Vinylstannane | Pd(PPh₃)₄ | PPh₃ | (Often not required) | Toluene, DMF, THF |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
The direct displacement of a bromine atom on a pyridine (B92270) ring via nucleophilic aromatic substitution (SNAr) is generally challenging compared to pyridines bearing strong electron-withdrawing groups or activated by N-oxidation. The pyridine nitrogen atom reduces electron density primarily at the ortho (2,6) and para (4) positions, making the meta-like 6-position less activated towards nucleophilic attack.
However, under forcing conditions (high temperatures, strong nucleophiles) or with specific catalytic systems (e.g., copper-catalyzed Buchwald-Hartwig amination), nucleophilic substitution can be achieved. Potential nucleophiles could include amines, alcohols, and thiols, leading to the corresponding 6-amino, 6-alkoxy, or 6-thioalkoxy derivatives. Microwave-assisted synthesis has been shown to dramatically decrease reaction times for nucleophilic substitutions on halopyridines.
Functionalization at Other Positions of the Oxazolo[5,4-b]pyridinone Ring System
Beyond the versatile bromine handle, the oxazolo[5,4-b]pyridin-2(1H)-one scaffold can be functionalized at other positions, most notably at the N-1 nitrogen of the oxazolone (B7731731) ring.
Research has demonstrated the successful N-alkylation of the parent oxazolo[5,4-b]pyridin-2(1H)-one scaffold to produce a series of 1-(aminoalkyl) and 1-[(4-aryl-1-piperazinyl)alkyl] derivatives. nih.gov These reactions are typically carried out under basic conditions to deprotonate the N-H of the lactam, followed by nucleophilic attack on an appropriate alkyl halide. A common procedure involves using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) to generate the corresponding sodium salt, which then reacts with a chloro- or bromo-alkylamine.
The table below presents examples of substituents that have been successfully introduced at the N-1 position of the oxazolo[5,4-b]pyridin-2(1H)-one core.
| Reagent 1 (Base) | Reagent 2 (Alkylating Agent) | N-1 Substituent |
| NaH | 1-Bromo-3-chloropropane | -(CH₂)₃-Cl |
| NaH | 1-(3-Chloropropyl)-4-(4-fluorophenyl)piperazine | -(CH₂)₃-N(CH₂CH₂)₂N-C₆H₄F |
| NaH | 1-(4-Chlorobutyl)-4-phenylpiperazine | -(CH₂)₄-N(CH₂CH₂)₂N-C₆H₅ |
Additionally, the entire oxazolo[5,4-b]pyridine (B1602731) scaffold can undergo rearrangement reactions under certain conditions. For instance, 7-aryl-substituted oxazolo[5,4-b]pyridines have been shown to rearrange into benzo[c] nih.govnaphthyridinones when treated with aluminum chloride. acs.org This indicates that the core ring system possesses reactivity that can be exploited for the synthesis of other complex heterocyclic structures.
Elucidation of Reaction Mechanisms and Reactive Intermediates
The mechanisms of the reactions involving this compound are presumed to follow well-established pathways for similar substrates.
Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like Suzuki-Miyaura, Stille, and Heck is generally understood to proceed through three fundamental steps involving a Pd(0)/Pd(II) cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
Transmetalation (for Suzuki and Stille): The organic group from the organoboron or organotin reagent is transferred to the palladium center, displacing the halide. In the Suzuki reaction, this step is facilitated by a base.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
In the Heck reaction , the transmetalation step is replaced by migratory insertion of the alkene into the Pd-C bond, followed by a β-hydride elimination to form the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step mechanism. First, the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring. The stability of the Meisenheimer complex is key, and it is enhanced by the presence of the electron-withdrawing nitrogen atom in the pyridine ring.
Advanced Spectroscopic and Analytical Characterization of 6 Bromooxazolo 5,4 B Pyridin 2 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation
¹H NMR spectroscopy would be utilized to identify the number and connectivity of hydrogen atoms in the 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one structure. The chemical shifts of the protons on the pyridine (B92270) ring would be indicative of their electronic environment, influenced by the bromine atom and the fused oxazolone (B7731731) ring. Integration of the signals would confirm the number of protons, and coupling constants would reveal their spatial relationships.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine and oxazolone rings would be characteristic of their hybridization and proximity to electronegative atoms like bromine, nitrogen, and oxygen.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H-5 | 7.8 - 8.2 | --- |
| H-7 | 7.2 - 7.6 | --- |
| C-2 | --- | 155 - 160 |
| C-3a | --- | 145 - 150 |
| C-5 | --- | 125 - 130 |
| C-6 | --- | 110 - 115 |
| C-7 | --- | 140 - 145 |
| C-7a | --- | 150 - 155 |
Note: This table is illustrative and not based on experimental data.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to map out the proton-proton spin systems within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the assignment of each carbon atom that bears a proton.
Nitrogen-¹⁵ (¹⁵N) NMR for Heteroatom Characterization
¹⁵N NMR spectroscopy would provide direct information about the electronic environment of the two nitrogen atoms in the this compound structure. The chemical shifts of the pyridine and lactam nitrogens would be distinct, offering insights into their hybridization and involvement in the aromatic system. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like HMBC or HSQC optimized for nitrogen might be necessary.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum would offer structural clues, as the molecule would break apart in a predictable manner upon ionization. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the lactam, the C=O stretch of the carbonyl group, C-N stretching vibrations, and the aromatic C=C and C-H stretching and bending modes of the pyridine ring. The C-Br stretch would likely appear in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra.
Hypothetical Vibrational Spectroscopy Data
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | 3100 - 3300 | 3100 - 3300 |
| C=O Stretch | 1700 - 1750 | 1700 - 1750 |
| C=C/C=N Stretch | 1500 - 1650 | 1500 - 1650 |
| C-O Stretch | 1200 - 1300 | 1200 - 1300 |
| C-Br Stretch | 500 - 650 | 500 - 650 |
Note: This table is illustrative and not based on experimental data.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound would show absorption bands corresponding to the π → π* and n → π* electronic transitions of the conjugated aromatic system. The position and intensity of these bands would be influenced by the solvent polarity.
Fluorescence Spectroscopy: If the molecule is fluorescent, an emission spectrum would be recorded after excitation at a suitable wavelength. The fluorescence quantum yield and lifetime could be determined to further characterize its photophysical properties. Many similar heterocyclic compounds exhibit fluorescence, making this a likely area of investigation.
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, LC-MS, UPLC)
Chromatographic techniques are indispensable tools for the separation, identification, and quantification of this compound and its derivatives, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods widely utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water, often with additives like formic acid or ammonium acetate to improve peak shape and resolution. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. While specific validated methods for this exact compound are not widely published in peer-reviewed literature, a general approach can be outlined based on methods for similar heterocyclic compounds.
Illustrative HPLC Method Parameters for Purity Assessment:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table represents a typical, illustrative HPLC method for the analysis of a compound like this compound and is not based on a specific validated analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the identification of impurities and degradation products. After separation by the LC system, the eluent is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio is determined. This provides molecular weight information, which is crucial for identifying unknown compounds. LC-MS/MS, a tandem mass spectrometry technique, can further provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This level of detail is essential for the comprehensive characterization of the compound and its potential byproducts.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) and higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. UPLC-MS/MS methods are particularly well-suited for the rapid and sensitive quantification of compounds in complex matrices and for high-throughput screening. For this compound and its derivatives, a validated UPLC-MS/MS method would enable precise quantification and the detection of trace-level impurities. A study on a novel oxazolidinone derivative, PH027, demonstrated the successful development and validation of a UPLC-MS/MS method for its quantification in plasma, showcasing the utility of this technique for related compounds nih.gov. The method was linear over a specified concentration range and proved to be precise, selective, and stable nih.gov.
X-ray Crystallography for Solid-State Structure Determination
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.
While a specific crystal structure for this compound is not publicly available in crystallographic databases, the structures of numerous related bromo-substituted heterocyclic compounds have been determined using this method. For instance, the crystal structure of a series of nih.govbiosynth.comnih.govtriazolo[4,3-b]pyridazine derivatives has been elucidated, providing insight into their binding modes with bromodomains nih.govresearchgate.net. These studies highlight the power of X-ray crystallography in structure-based drug design.
Illustrative Crystallographic Data for a Related Heterocyclic Compound:
The following table provides an example of the type of data obtained from an X-ray crystallographic analysis of a related heterocyclic compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, which also features a fused heterocyclic ring system.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | |
| Volume | VVV.V ų |
| Z | 8 |
| Density (calculated) | X.XXX g/cm³ |
This table is for illustrative purposes and presents the type of data generated from an X-ray crystallographic study of a related heterocyclic compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, as the specific data for this compound is not available. mdpi.com
The data from X-ray crystallography provides fundamental information about the solid-state packing of molecules, which can influence physical properties such as solubility and melting point. It is the gold standard for absolute structure confirmation.
Computational Chemistry and Theoretical Investigations of 6 Bromooxazolo 5,4 B Pyridin 2 1h One
Molecular Modeling and Docking Studies for Understanding Molecular Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govresearchgate.net This technique is instrumental in understanding the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that drive molecular recognition. nih.gov
In the context of 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one, docking studies can be performed to investigate its binding affinity and mode of interaction within the active site of a macromolecular target. nih.gov The results of such studies can identify key amino acid residues that interact with the molecule and elucidate the structural basis for its potential biological activity. researchgate.net The carbonyl oxygen and the N-H group of the oxazolone (B7731731) ring are common hydrogen bond acceptors and donors, respectively, which often play a critical role in molecular binding.
Reaction Pathway and Transition State Analysis
Computational chemistry is also used to explore the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying reactants, products, and the high-energy transition states that connect them. mdpi.com By calculating the energies of these structures, chemists can determine the activation energy of a reaction, which governs its rate.
For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can elucidate the step-by-step mechanism. For instance, in a nucleophilic substitution reaction, theoretical analysis can confirm whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a stable intermediate. nih.gov This level of mechanistic detail is often difficult to obtain through experimental means alone and provides a deeper understanding of the molecule's chemical behavior.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are fundamental parameters derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. For a molecule like this compound, these calculations would provide insight into its behavior in chemical reactions. Key descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
From these frontier orbital energies, several global reactivity indices can be derived:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
Were such a study performed, the resulting data would likely be presented in a table similar to the conceptual example below.
Conceptual Data Table: Calculated Quantum Chemical Descriptors (Note: The following values are for illustrative purposes only and are not based on actual experimental or calculated data for the specified compound.)
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 |
| HOMO-LUMO Gap | ΔE | 4.70 |
| Ionization Potential | I | 6.50 |
| Electron Affinity | A | 1.80 |
| Electronegativity | χ | 4.15 |
| Chemical Hardness | η | 2.35 |
| Chemical Softness | S | 0.43 |
| Electrophilicity Index | ω | 3.66 |
Prediction of Molecular Properties for Design and Optimization
Computational methods are instrumental in predicting the molecular properties that are key to a compound's potential as a therapeutic agent or functional material. ontosight.ai These predictions allow for the in silico screening and optimization of derivatives before undertaking costly and time-consuming synthesis.
For this compound, computational tools could predict a range of physicochemical and pharmacokinetic properties. This often involves calculating Absorption, Distribution, Metabolism, and Excretion (ADME) parameters. Such analyses help to assess the "drug-likeness" of a molecule.
Key predicted properties would include:
Lipophilicity (logP): This value indicates how well a compound dissolves in fats, oils, and lipids, which affects its ability to cross cell membranes.
Aqueous Solubility (logS): Predicts how well the compound dissolves in water, impacting its absorption and formulation.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Molecular Weight: A fundamental property influencing a wide range of pharmacokinetic characteristics.
Hydrogen Bond Donors and Acceptors: The number of these sites influences binding to biological targets and solubility.
Conceptual Data Table: Predicted Molecular Properties (ADME) (Note: The following values are for illustrative purposes only and are not based on actual calculated data for the specified compound.)
| Property | Predicted Value | Typical Range for Oral Drugs |
| Molecular Weight ( g/mol ) | 215.01 | < 500 |
| Lipophilicity (logP) | 1.5 | -0.4 to +5.6 |
| Aqueous Solubility (logS) | -2.8 | > -4 |
| Topological Polar Surface Area (TPSA) | 65.5 Ų | < 140 Ų |
| Number of Hydrogen Bond Donors | 1 | ≤ 5 |
| Number of Hydrogen Bond Acceptors | 3 | ≤ 10 |
While specific computational research on this compound is needed to populate these analyses with accurate data, the established methodologies demonstrate a powerful framework for characterizing and optimizing this and other novel heterocyclic compounds for future development.
Structure Activity Relationship Sar Methodologies for Oxazolo 5,4 B Pyridinone Derivatives
Rational Design Principles for Chemical Modification
Rational drug design for oxazolo[5,4-b]pyridinone derivatives involves a targeted approach to chemical modification based on the known or hypothesized biological target. This strategy moves beyond random screening by using structural information to guide the synthesis of more potent and selective compounds.
Key principles include:
Target-Oriented Modification: The design process is often guided by the three-dimensional structure of the target protein, such as a kinase or enzyme. For instance, in designing inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the oxazolo[5,4-d]pyrimidine (B1261902) core (a related scaffold) is designed to interact with key amino acid residues in the hinge region of the ATP binding site. mdpi.comnih.gov Modifications aim to enhance these interactions, such as forming hydrogen bonds with residues like Val851 in PI3Kα or Glu917 and Cys919 in VEGFR-2. mdpi.commdpi.com
Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic profile. The oxazolo[5,4-b]pyridine (B1602731) scaffold itself can be considered a bioisostere of a purine (B94841) base, which allows it to function as a potential antimetabolite. nih.govmdpi.com
Scaffold Hopping and Pharmacophore Splicing: New structural templates can be designed by combining key pharmacophoric features from known inhibitors. For example, a new series of thiazolo[5,4-b]pyridines, structurally related to oxazolopyridines, were designed by splicing pharmacophores from a morpholinyl heterocyclic inhibitor and a methoxyl pyridine (B92270) unit to create potent PI3K inhibitors. mdpi.com
These principles guide chemists in making specific, purposeful changes to the molecule, such as altering substituents on the pyridine or oxazole (B20620) ring, to optimize interactions with the biological target.
Systematic Analog Synthesis and Library Generation
The systematic synthesis of analogs and the generation of compound libraries are fundamental to exploring the SAR of the oxazolo[5,4-b]pyridinone scaffold. These approaches allow for a broad and methodical investigation of the chemical space around a lead compound.
Common synthetic strategies include:
One-Pot Procedures: Efficient synthesis methods are crucial for library generation. One-step procedures to obtain the core Oxazolo[5,4-b]pyridin-2(1H)-one structure have been developed, which can then be subjected to further reactions. researchgate.net
Condensation Reactions: A frequently used method involves the condensation of 2- or 3-aminohydroxypyridines with carboxylic acid derivatives. researchgate.net By varying the carboxylic acid component, a diverse library of 2-substituted oxazolopyridines can be generated.
Multi-step Synthesis from Commercial Starting Materials: Complex derivatives can be prepared through multi-step synthetic routes starting from readily available materials. For example, novel thiazolo[5,4-b]pyridine (B1319707) analogues were efficiently prepared in seven steps from commercially available 2,4-dichloro-3-nitropyridine. mdpi.comnih.gov This approach allows for the introduction of diverse functionalities at specific positions of the heterocyclic core. nih.gov
The generation of a library of compounds with systematic variations allows researchers to identify which positions on the scaffold are sensitive to modification and which substituents confer the most desirable biological activity. For example, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were synthesized to probe their inhibitory activity against VEGFR2. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) Studies and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to correlate the structural or physicochemical properties of compounds with their biological activities. wisdomlib.org This approach is invaluable for predicting the activity of unsynthesized analogs and for providing insights into the mechanisms of action.
The QSAR process typically involves:
Data Set Assembly: A series of oxazolopyridine derivatives with measured biological activity (e.g., IC50 values) is compiled. nih.gov
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include topological descriptors (e.g., connectivity indices), electronic descriptors (e.g., partial charges), and physicochemical properties (e.g., logP). wisdomlib.orgnih.gov
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that links the descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation to ensure its reliability. wisdomlib.org
A QSAR study on antifungal benzoxazoles and oxazolo pyridines identified that specific topological and connectivity descriptors were significant for modeling antifungal activity. wisdomlib.org Such models can guide the design of new derivatives with potentially enhanced activity.
| Compound ID | Substituent (R) | LogP (Hydrophobicity) | Molecular Weight (MW) | Hydrogen Bond Donors (HBD) | Predicted pIC50 |
|---|---|---|---|---|---|
| OX-1 | -H | 1.2 | 150.12 | 1 | 5.4 |
| OX-2 | 6-Bromo | 1.9 | 229.02 | 1 | 6.1 |
| OX-3 | 6-Chloro | 1.7 | 184.57 | 1 | 5.9 |
| OX-4 | 2-Phenyl | 2.8 | 226.23 | 1 | 6.5 |
| OX-5 | 2-(4-methoxyphenyl) | 2.7 | 256.25 | 1 | 6.8 |
Ligand-Based and Structure-Based Design Strategies
Drug design strategies for oxazolo[5,4-b]pyridinone derivatives can be broadly categorized as ligand-based or structure-based, depending on the available information about the biological target.
Ligand-Based Design: This approach is used when the three-dimensional structure of the target receptor is unknown. nih.gov It relies on the knowledge of molecules that are known to bind to the target. Key tools include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D models that relate the steric and electrostatic fields of molecules to their activity.
Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography or NMR), structure-based design becomes a powerful tool. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov Docking studies have been used to analyze the binding mode of oxazolo[5,4-d]pyrimidine derivatives to the active site of VEGFR-2 and thiazolo[5,4-b]pyridine derivatives to PI3Kα. mdpi.commdpi.com These studies reveal key interactions, such as hydrogen bonds with hinge region residues and hydrophobic interactions within the binding pocket, which are crucial for inhibitor binding. mdpi.commdpi.comnih.gov This information provides a structural basis for SAR and guides the rational design of new, more potent inhibitors. researchgate.net
Influence of Substituent Effects on Molecular Recognition and Interactions
The biological activity of oxazolo[5,4-b]pyridinone derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies focus on how these substituents influence molecular recognition by the target protein through various non-covalent interactions.
Hydrogen Bonding: The core structure contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while the N-H proton of the pyridinone ring is a hydrogen bond donor. Docking studies show that these groups often form critical hydrogen bonds with amino acid residues in the target's active site, such as with Val851 in PI3Kα. mdpi.com The addition of functional groups like sulfonamides can introduce further hydrogen bonding opportunities. nih.govnih.gov
Hydrophobic and van der Waals Interactions: Substituents at various positions can form hydrophobic and van der Waals interactions with nonpolar pockets in the binding site. mdpi.com For example, in a series of thiazolo[5,4-b]pyridine derivatives, a 3-(trifluoromethyl)phenyl group was found to fit well into a hydrophobic binding pocket, contributing to its inhibitory activity. nih.gov
π-π Stacking and π-Alkyl Interactions: The aromatic nature of the oxazolopyridine core allows it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine. mdpi.com The rings can also form π-alkyl interactions with residues such as valine and lysine, which help to stabilize the ligand in the binding cavity. mdpi.com
SAR studies on related scaffolds have provided specific insights. For thiazolo[5,4-b]pyridine based PI3K inhibitors, a pyridyl group attached to the core was found to be a key structural unit for potency, with its replacement by a phenyl group leading to a significant drop in activity. nih.govnih.gov Similarly, for oxazolo[5,4-d]pyrimidines, the size and functional groups of the substituent at position 7 were found to be critical for activity. mdpi.com
| Scaffold | Position of Substitution | Substituent Type | Observed Effect on Activity | Key Interaction Type | Reference |
|---|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine | Position 2 | Pyridyl vs. Phenyl | Pyridyl group essential for high potency; Phenyl leads to decreased activity. | Hydrogen Bonding, π-π Stacking | nih.govnih.gov |
| Thiazolo[5,4-b]pyridine | Side Chain | Sulfonamide functionality | Important for PI3Kα inhibitory activity. | Hydrogen Bonding | nih.govnih.gov |
| Oxazolo[5,4-d]pyrimidine | Position 7 | Aliphatic amino chains | Activity depends on the appropriate size and functional groups of the chain. | Hydrophobic Interactions | mdpi.com |
| Oxazolo[5,4-d]pyrimidine | Position 2 (Phenyl ring) | 4-Cl or methylpiperazine | Preferred for antiproliferative activity. | Hydrophobic/van der Waals | mdpi.com |
| Oxazolo[5,4-d]pyrimidine | Position 2 (Phenyl ring) | 4-CH3O (methoxy) | Adverse to antiproliferative activity. | Steric/Electronic Effects | mdpi.com |
Advanced Research Avenues and Future Perspectives in 6 Bromooxazolo 5,4 B Pyridin 2 1h One Chemistry
Development of Innovative and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For the synthesis of 6-Bromooxazolo[5,4-b]pyridin-2(1H)-one and its derivatives, a shift from traditional, often harsh, bromination and cyclization methods towards more sustainable approaches is a key area of future research. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are paramount in this endeavor. nih.gov
Future synthetic strategies could focus on:
Electrochemical Synthesis: Electrosynthesis offers a green alternative to conventional methods by minimizing the use of chemical oxidants and reductants. rsc.org An electrochemical approach to the synthesis of the oxazole (B20620) ring system could provide a more sustainable route to the core scaffold.
Catalytic C-H Bromination: Direct C-H activation and bromination of the oxazolo[5,4-b]pyridin-2(1H)-one precursor would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Biocatalysis: The use of enzymes for the synthesis of heterocyclic compounds is a growing field. The development of specific enzymes for the construction of the oxazolopyridinone core or for the regioselective bromination could offer a highly sustainable and selective synthetic route.
| Synthetic Approach | Potential Advantages |
| Electrochemical Synthesis | Reduced use of chemical reagents, milder reaction conditions. rsc.org |
| Catalytic C-H Bromination | High atom economy, reduced waste. |
| Flow Chemistry | Improved safety, scalability, and process control. |
| Biocatalysis | High selectivity, environmentally benign conditions. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The bromine atom in this compound is a key functional group that allows for a wide range of subsequent chemical transformations. While traditional cross-coupling reactions are certainly applicable, future research will likely focus on exploring novel and unprecedented reactivity patterns of this scaffold.
Cross-Coupling Reactions: The bromo-substituent is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These reactions can be used to introduce a wide variety of substituents at the 6-position, enabling the synthesis of large libraries of derivatives for biological screening. The use of modern, highly active catalyst systems will be crucial for achieving high efficiency and functional group tolerance. acs.org
C-H Activation: In addition to the bromo-substituent, the oxazolopyridinone core possesses several C-H bonds that could be targeted for functionalization through C-H activation strategies. This would allow for the introduction of substituents at positions not easily accessible through classical methods.
Dearomatization Reactions: The pyridine (B92270) ring of the scaffold could potentially undergo dearomatization reactions, leading to the formation of three-dimensional structures that are of increasing interest in drug discovery. nih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can enable novel transformations under mild conditions. This could be applied to the functionalization of the this compound core in ways that are not possible with traditional thermal methods.
| Reaction Type | Potential Outcome |
| Cross-Coupling Reactions | Introduction of diverse substituents at the 6-position. acs.org |
| C-H Activation | Functionalization of the heterocyclic core at various positions. |
| Dearomatization Reactions | Synthesis of novel 3D scaffolds. nih.gov |
| Photoredox Catalysis | Access to unique reactivity under mild conditions. |
Application of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry, from the design of new molecules to the prediction of synthetic routes. acs.org For this compound, these computational tools can be leveraged in several ways:
De Novo Drug Design: ML models can be trained on large datasets of known bioactive molecules to generate novel oxazolo[5,4-b]pyridin-2(1H)-one derivatives with a high probability of possessing desired biological activities.
Synthesis Prediction: Retrosynthesis prediction software, powered by AI, can propose viable synthetic routes to complex derivatives of this compound. iscientific.org These tools can help chemists to identify the most efficient and cost-effective ways to synthesize new compounds.
Reaction Outcome Prediction: ML models can be used to predict the outcome of chemical reactions, including the major product, yield, and potential side products. figshare.comnih.gov This can save significant time and resources in the laboratory by avoiding unsuccessful experiments.
Property Prediction: AI can be used to predict the physicochemical and biological properties of virtual derivatives of this compound, allowing for the in silico screening of large libraries of compounds before their synthesis.
| AI/ML Application | Potential Impact |
| De Novo Drug Design | Accelerated discovery of new drug candidates. |
| Synthesis Prediction | More efficient and cost-effective synthesis of complex molecules. iscientific.org |
| Reaction Outcome Prediction | Reduced number of failed experiments. figshare.comnih.gov |
| Property Prediction | In silico screening of large virtual libraries. |
Integration of Chemical Synthesis with Advanced Biophysical and Computational Studies
A comprehensive understanding of the structure-activity relationships (SAR) and the mechanism of action of this compound derivatives requires the integration of chemical synthesis with advanced biophysical and computational techniques.
Molecular Docking: Computational docking studies can be used to predict the binding mode of this compound derivatives to their biological targets. This information can guide the design of new analogs with improved potency and selectivity.
Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the key interactions that are responsible for biological activity.
Quantum Mechanical Calculations: Density functional theory (DFT) and other quantum mechanical methods can be used to study the electronic properties of this compound and its derivatives. researchgate.net This can help to rationalize their reactivity and to predict their spectroscopic properties.
Biophysical Techniques: A variety of biophysical techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR), can be used to experimentally validate the predictions from computational studies and to provide detailed information about the binding of these compounds to their biological targets.
| Technique | Information Gained |
| Molecular Docking | Prediction of binding modes to biological targets. |
| Molecular Dynamics Simulations | Understanding of dynamic ligand-protein interactions. |
| Quantum Mechanical Calculations | Elucidation of electronic properties and reactivity. researchgate.net |
| Biophysical Techniques | Experimental validation of computational predictions. |
Role of this compound in the Development of New Chemical Tools and Probes
The unique structural and photophysical properties of the oxazolo[5,4-b]pyridin-2(1H)-one scaffold make it an attractive starting point for the development of new chemical tools and probes for biological research. The presence of the bromine atom provides a convenient handle for the attachment of fluorophores, affinity tags, or other functional groups.
Fluorescent Probes: The oxazolopyridine core has been shown to be a component of fluorescent markers. nih.gov By conjugating this compound with different fluorophores, it may be possible to develop novel fluorescent probes for imaging specific cellular components or for monitoring biological processes in real-time. The fluorescence properties of oxazolo[4,5-b]pyridine (B1248351) derivatives have been investigated, providing a basis for the design of such probes. researchgate.net
Affinity-Based Probes: The bromine atom can be used to attach affinity tags, such as biotin, to the oxazolo[5,4-b]pyridin-2(1H)-one scaffold. These affinity-based probes can be used to identify the protein targets of bioactive derivatives.
Photoaffinity Probes: The introduction of a photoactivatable group, such as an azide (B81097) or a diazirine, in place of the bromine atom could lead to the development of photoaffinity probes. These probes can be used to covalently label the binding site of a target protein upon irradiation with light.
Click Chemistry: The bromine atom can be converted to an azide or an alkyne, which can then be used in "click" chemistry reactions to attach a wide variety of functional groups to the oxazolo[5,4-b]pyridin-2(1H)-one scaffold. researchgate.net This provides a highly versatile and efficient method for the synthesis of new chemical tools and probes.
| Probe Type | Application |
| Fluorescent Probes | Cellular imaging and monitoring of biological processes. nih.gov |
| Affinity-Based Probes | Identification of protein targets. |
| Photoaffinity Probes | Covalent labeling of protein binding sites. |
| "Click" Chemistry Probes | Versatile synthesis of functionalized probes. researchgate.net |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
